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D-Lactose monohydrate - 10039-26-6

D-Lactose monohydrate

Catalog Number: EVT-1490454
CAS Number: 10039-26-6
Molecular Formula: C12H22O11.H2O
C12H24O12
Molecular Weight: 360.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Mutarotation: In aqueous solutions, α-D-lactose monohydrate undergoes mutarotation to reach an equilibrium with its β anomer. [, ] This process involves the opening of the pyranose ring, forming an open-chain aldehyde or ketone, followed by ring closure to form either the α or β anomer. [] The equilibrium composition at room temperature is approximately 60% β-lactose and 40% α-lactose. []
  • Dehydration: α-D-Lactose monohydrate can be dehydrated to form anhydrous α-lactose. [, , , ] This can be achieved by heating under vacuum or by treatment with methanol. [, ] The dehydration kinetics in boiling toluene follow a first-order reaction, and the rate constant is inversely proportional to the particle size. []
  • Alkaline Rearrangement: Treatment with alkaline methanolic solutions can convert α-D-lactose monohydrate into β-lactose. [] This conversion is influenced by factors such as the concentration of sodium hydroxide, moisture content, and temperature. [, ]
Future Directions
  • Controlling Crystallization: Further research on the mechanisms of α-D-lactose monohydrate crystallization, particularly in the presence of β-lactose and other additives, can lead to improved control over crystal size, shape, and polymorphism, which is crucial for pharmaceutical applications. []

α-Lactose Hydrate

  • Relevance: α-Lactose hydrate is a crucial compound in understanding the properties and behavior of D-lactose monohydrate. These two compounds are closely related, with α-lactose hydrate often being a precursor to the anhydrous forms of lactose, including D-lactose monohydrate. Several of the provided papers discuss the conversion of α-lactose hydrate to various forms of lactose, including D-lactose monohydrate, under specific conditions. For instance, one study highlighted the use of methanol for removing water crystallization from α-lactose hydrate to form D-lactose monohydrate crystals. [ [] https://www.semanticscholar.org/paper/c8a56006399871953638c95398d240c5082ae267 ]

β-Lactose

  • Relevance: β-Lactose plays a significant role in the crystallization behavior of D-lactose monohydrate. It is usually present in solutions alongside α-lactose and influences the nucleation and growth of lactose crystals. [ [, ] https://www.semanticscholar.org/paper/c8a56006399871953638c95398d240c5082ae267, https://www.semanticscholar.org/paper/f6b1e466cdf79c39083cb5314b738bd7d54e3f39 ] Research indicates that a higher concentration of β-lactose can hinder the formation of α-lactose hydrate, influencing the final crystal morphology. [ [] https://www.semanticscholar.org/paper/b9dff87be576b7db5208262424dd7159334cb2c3 ] Understanding the interaction between these two isomers is essential for controlling the crystallization process and obtaining desired crystal forms, including D-lactose monohydrate.

Anhydrous α-Lactose

  • Relevance: Anhydrous α-lactose is another critical compound related to D-lactose monohydrate as it is an intermediate stage in the dehydration of α-lactose hydrate to D-lactose monohydrate. [ [] https://www.semanticscholar.org/paper/c8a56006399871953638c95398d240c5082ae267 ] Its presence and behavior in solution can influence the crystallization kinetics and final crystal morphology of D-lactose monohydrate.

Stable Anhydrous α-Lactose

  • Compound Description: This refers to a less hygroscopic anhydrous form of α-lactose formed by the dehydration of α-lactose hydrate in methanol. [ [] https://www.semanticscholar.org/paper/c8a56006399871953638c95398d240c5082ae267 ]

Lactose Glass

  • Relevance: Lactose glass is relevant to D-lactose monohydrate as it represents an alternative solid form of lactose. Research shows that lactose glass can rapidly dissolve in methanol to form a supersaturated solution, leading to the crystallization of an anhydrous mixture containing both α-lactose and β-lactose. [ [] https://www.semanticscholar.org/paper/c8a56006399871953638c95398d240c5082ae267 ] This understanding of the behavior of lactose glass in solution is essential in controlling the crystallization process and achieving a specific lactose form, including potentially D-lactose monohydrate.
  • Relevance: These compounds were studied as part of research investigating the mechanism behind the formation of carbohydrate-deficient transferrin in individuals with chronic alcohol consumption. [ [] https://www.semanticscholar.org/paper/b040f86de4d6de0c12d620454142bfecf64d0407 ] The study used the sialylation of lactose as a model system to understand the potential inhibition of sialyltransferases by ethanol, which are enzymes responsible for adding sialic acid to lactose. Although not directly structurally related to D-lactose monohydrate, the research on these sialylated forms contributes to the broader understanding of lactose's biochemical behavior and interactions.
Source and Classification

Lactose monohydrate is derived from whey or milk during the cheese-making process. It exists in various forms, including α-lactose monohydrate and β-lactose, with the former being the more stable form under standard conditions. The classification of lactose monohydrate falls under the category of saccharides, specifically disaccharides, due to its composition of two monosaccharides.

Synthesis Analysis

Methods of Synthesis

Lactose monohydrate can be synthesized through several methods, including:

  1. Crystallization from Milk: Lactose is crystallized from concentrated whey or milk through cooling or evaporation methods.
  2. Enzymatic Hydrolysis: Using β-galactosidase to hydrolyze lactose into glucose and galactose, which can then re-combine under controlled conditions to form lactose monohydrate.
  3. Solvent Crystallization: Involves dissolving lactose in a solvent and allowing it to crystallize out as the solvent evaporates.

Technical Details

The crystallization process typically requires precise control of temperature and concentration to ensure the formation of pure lactose monohydrate crystals. For instance, maintaining temperatures below 93.5°C prevents the formation of other forms such as anhydrous lactose .

Molecular Structure Analysis

Structure

Lactose monohydrate has a molecular formula of C₁₂H₂₂O₁₁·H₂O, with a molar mass of approximately 360.31 g/mol. The structure consists of two sugar units linked by a glycosidic bond. The hydroxyl groups contribute to its solubility in water.

Data

  • Molecular Weight: 360.31 g/mol
  • Melting Point: Approximately 200°C (decomposes)
  • Solubility: Highly soluble in water; solubility increases with temperature.
Chemical Reactions Analysis

Reactions Involving Lactose Monohydrate

Lactose undergoes various chemical reactions, including:

  1. Hydrolysis: In the presence of water and heat or enzymes, lactose can hydrolyze into glucose and galactose.
  2. Fermentation: Lactose can be fermented by certain bacteria (e.g., Lactobacillus) into lactic acid.
  3. Maillard Reaction: When heated with amino acids, lactose can participate in browning reactions that affect flavor and color in food products.

Technical Details

The hydrolysis reaction can be catalyzed enzymatically or through acid/base catalysis, depending on the desired application .

Mechanism of Action

Process

Lactose monohydrate acts primarily as an energy source in biological systems. It is metabolized by the enzyme lactase into its constituent monosaccharides, which are then utilized by cells for energy production via glycolysis.

Data

  • Enzyme Activity: Lactase activity varies among individuals, affecting lactose tolerance.
  • Mutarotation: Lactose exists in equilibrium between its α and β forms in solution, influencing its sweetness and solubility properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Sweet
  • Density: Approximately 1.5 g/cm³
  • Hygroscopicity: Hygroscopic nature affects storage conditions.

Chemical Properties

  • pH: Neutral (around pH 6-7)
  • Stability: Stable under normal conditions but can degrade under high temperatures or humidity.
  • Reactivity: Reacts with reducing agents and participates in fermentation processes.
Applications

Scientific Uses

Lactose monohydrate has various applications across different fields:

  1. Food Industry: Used as a sweetener and bulking agent in dairy products and baked goods.
  2. Pharmaceuticals: Acts as an excipient in tablet formulations due to its favorable compressibility and flow properties.
  3. Biotechnology: Serves as a carbon source for microbial growth in fermentation processes.

Properties

CAS Number

10039-26-6

Product Name

Lactose, monohydrate

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

Molecular Formula

C12H22O11.H2O
C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2

InChI Key

WSVLPVUVIUVCRA-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

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